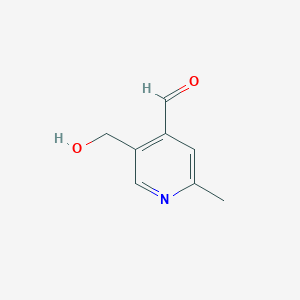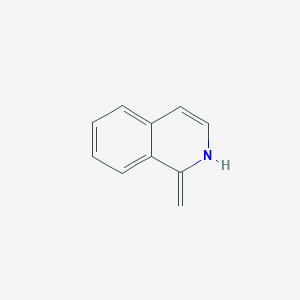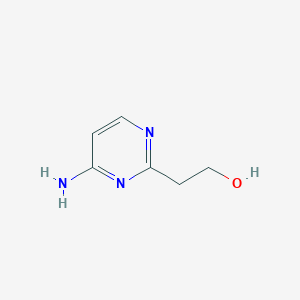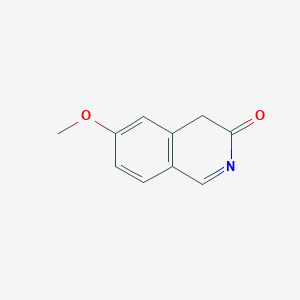![molecular formula C7H4ClNO B15072771 4-Chlorobenzo[d]isoxazole CAS No. 1260783-81-0](/img/structure/B15072771.png)
4-Chlorobenzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzo[d]isoxazole is a heterocyclic compound that features a benzene ring fused with an isoxazole ring, where the isoxazole ring contains a chlorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further processed to yield the desired isoxazole derivative .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave-assisted reactions and solid support techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chlorobenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chlorobenzo[d]isoxazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Benzoxazole: Similar in structure but lacks the chlorine atom.
Isoxazole: The parent compound without the benzene ring fusion.
4-Chlorobenzoxazole: Similar but with an oxygen atom in place of the nitrogen in the isoxazole ring.
Uniqueness: 4-Chlorobenzo[d]isoxazole is unique due to the presence of both the chlorine atom and the fused benzene-isoxazole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1260783-81-0 |
|---|---|
Formule moléculaire |
C7H4ClNO |
Poids moléculaire |
153.56 g/mol |
Nom IUPAC |
4-chloro-1,2-benzoxazole |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |
Clé InChI |
KIDRAJFMFLDKDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NO2)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)


![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)


![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)

![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)

![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
